molecular formula C17H30N2 B14306629 2,3,5-Tributyl-6-methylpyrazine CAS No. 116660-18-5

2,3,5-Tributyl-6-methylpyrazine

Katalognummer: B14306629
CAS-Nummer: 116660-18-5
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: SKVVCYKDLOHMDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-Tributyl-6-methylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This particular compound is known for its unique structural configuration, which includes three butyl groups and one methyl group attached to the pyrazine ring. Pyrazines are widely recognized for their aromatic properties and are often used in flavorings and fragrances.

Vorbereitungsmethoden

The synthesis of 2,3,5-Tributyl-6-methylpyrazine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes or ketones with diamines under controlled conditions. For instance, the reaction between 2,3-butanedione and 1,2-diaminopropane in the presence of a catalyst such as Raney nickel can yield the desired pyrazine derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, pH adjustment, and the use of specific solvents.

Analyse Chemischer Reaktionen

2,3,5-Tributyl-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the pyrazine ring into dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the butyl and methyl positions, leading to the formation of various substituted pyrazines. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,3,5-Tributyl-6-methylpyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,5-Tributyl-6-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, pyrazine derivatives can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the pyrazine derivative .

Vergleich Mit ähnlichen Verbindungen

2,3,5-Tributyl-6-methylpyrazine can be compared with other similar pyrazine derivatives, such as:

Eigenschaften

CAS-Nummer

116660-18-5

Molekularformel

C17H30N2

Molekulargewicht

262.4 g/mol

IUPAC-Name

2,3,5-tributyl-6-methylpyrazine

InChI

InChI=1S/C17H30N2/c1-5-8-11-15-14(4)18-16(12-9-6-2)17(19-15)13-10-7-3/h5-13H2,1-4H3

InChI-Schlüssel

SKVVCYKDLOHMDG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(N=C(C(=N1)CCCC)CCCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.